molecular formula C20H27N3O2S B2993408 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(3-phenylpropyl)urea CAS No. 2034597-98-1

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(3-phenylpropyl)urea

Cat. No.: B2993408
CAS No.: 2034597-98-1
M. Wt: 373.52
InChI Key: LPCQTCHIZMXIDE-UHFFFAOYSA-N
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Description

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(3-phenylpropyl)urea is a synthetic urea derivative featuring a thiomorpholinoethyl group substituted with a furan-3-yl moiety and a 3-phenylpropyl chain.

Properties

IUPAC Name

1-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c24-20(21-9-4-7-17-5-2-1-3-6-17)22-15-19(18-8-12-25-16-18)23-10-13-26-14-11-23/h1-3,5-6,8,12,16,19H,4,7,9-11,13-15H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCQTCHIZMXIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)NCCCC2=CC=CC=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(3-phenylpropyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C19H24N2O2S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_2\text{S}

This structure includes a furan ring, a thiomorpholine moiety, and a phenylpropyl group, which contribute to its biological properties.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly its effects on various cancer cell lines.

  • VEGFR-2 Inhibition : The compound has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. In vitro assays demonstrated that it exhibits significant cytotoxicity against several cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), A549 (lung cancer), HT-29 (colon cancer), and PC3 (prostate cancer) cells. The IC50 values for these cell lines were reported as follows:
    Cell LineIC50 (μM)
    A5496.66
    HT-298.51
    HepG2Not specified
    MCF-7Not specified
    PC3Not specified
    These values indicate that the compound's efficacy is comparable to sorafenib, a well-known VEGFR inhibitor .

2. Induction of Apoptosis

The compound induces apoptosis in cancer cells through various mechanisms. In HT-29 cells, it was observed that treatment led to cell cycle arrest at the G2/M phase and increased apoptotic markers, suggesting a mechanism involving both cell cycle modulation and apoptosis induction .

3. Wound Healing Assay

In addition to its cytotoxic effects, the compound demonstrated anti-migratory properties in wound healing assays, indicating its potential role in inhibiting metastasis by preventing cancer cell migration .

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in tumor growth and survival:

  • VEGFR-2 Deactivation : Western blot analysis confirmed the deactivation of VEGFR-2 upon treatment with the compound, leading to reduced angiogenesis and tumor growth.
  • Cell Cycle Arrest : The compound's ability to induce G2/M phase arrest is significant as it prevents cells from progressing through the cell cycle, thereby reducing proliferation.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Study on Lung Cancer Cells : A study focusing on A549 cells demonstrated that treatment with the compound resulted in significant reductions in cell viability and alterations in apoptotic pathways.
  • Colon Cancer Research : In HT-29 cells, detailed analyses revealed that the compound not only inhibited cell proliferation but also modulated expression levels of proteins involved in apoptosis and cell cycle regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Urea and Amide Derivatives

The target compound shares structural motifs with several analogs, particularly in its arylalkyl and heterocyclic components:

Urea vs. Amide Backbone
  • Target Compound: Urea backbone with thiomorpholinoethyl and furan-3-yl groups.
  • Analogs: Benzamide derivatives (e.g., N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-1-oxopropan-2-yl]benzamide) feature amide linkages instead of urea, with substituents like cyanomethoxy, propenyloxy, or alkoxy groups on the phenyl ring .
Thiomorpholine vs. Other Amino Substituents
  • Target Compound : Thiomorpholine (sulfur-containing heterocycle) enhances lipophilicity and metabolic stability compared to morpholine.
  • Compound : A pyrrolo-pyridazine carboxamide with trifluoromethyl-furan substituents highlights the role of electronegative groups (e.g., CF₃) in modulating bioavailability .

Heterocyclic and Aromatic Substituent Effects

Furan-3-yl vs. Other Heterocycles
Phenylpropyl Chain Variations
  • Target Compound : 3-Phenylpropyl chain balances hydrophobicity and flexibility.
  • Compound: 1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea replaces thiomorpholinoethyl with diisopropyl groups, reducing polarity and possibly altering membrane permeability .

Data Table: Structural and Inferred Properties of Selected Compounds

Compound Name Backbone Key Substituents Inferred LogP Key Functional Features Reference
Target Compound Urea Thiomorpholinoethyl, Furan-3-yl ~3.5 High lipophilicity, H-bond donor N/A
N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-... benzamide Amide Cyanomethoxy, Benzamide ~2.8 Polar substituent, enzyme targeting
1-(3-Phenylpropyl)-N,N-diisopropyl-... urea Urea Diisopropyl, 4-Methoxyphenyl ~4.1 Reduced polarity, membrane diffusion
EP 4 374 877 A2 Example 11 Carboxamide Trifluoromethyl-furan, Fluorophenyl ~4.0 Electronegative groups, stability

Research Implications and Gaps

  • Thiomorpholine’s Role : The sulfur atom in thiomorpholine may improve metabolic stability over oxygen-containing morpholine, a hypothesis supported by studies on sulfur’s resistance to oxidative metabolism .
  • Furan vs. Pyrrole : ’s pyrrole derivatives exhibit distinct redox properties compared to furan, suggesting the target compound’s furan-3-yl group may confer unique electrochemical behavior .
  • Data Limitations : Explicit biological data (e.g., IC₅₀, solubility) are absent in provided evidence, necessitating further experimental validation.

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